molecular formula C17H23IN2 B14702149 2-(Diphenylamino)-N,N,N-trimethylethan-1-aminium iodide CAS No. 20763-37-5

2-(Diphenylamino)-N,N,N-trimethylethan-1-aminium iodide

Cat. No.: B14702149
CAS No.: 20763-37-5
M. Wt: 382.28 g/mol
InChI Key: BRJNXXVJDOIOJW-UHFFFAOYSA-M
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Description

2-(Diphenylamino)-N,N,N-trimethylethan-1-aminium iodide is an organic compound that belongs to the class of quaternary ammonium salts This compound is characterized by the presence of a diphenylamino group attached to an ethyl chain, which is further connected to a trimethylammonium group The iodide ion serves as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylamino)-N,N,N-trimethylethan-1-aminium iodide typically involves the quaternization of 2-(Diphenylamino)ethanol with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:

  • Dissolve 2-(Diphenylamino)ethanol in the chosen solvent.
  • Add an excess of methyl iodide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
  • Filter and purify the product by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylamino)-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.

    Oxidation Reactions: The diphenylamino group can be oxidized to form N-oxide derivatives.

    Reduction Reactions: The compound can be reduced to form secondary amines.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with the corresponding nucleophile.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

    Substitution Reactions: Quaternary ammonium salts with different counterions.

    Oxidation Reactions: N-oxide derivatives.

    Reduction Reactions: Secondary amines.

Scientific Research Applications

2-(Diphenylamino)-N,N,N-trimethylethan-1-aminium iodide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(Diphenylamino)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity by inserting itself into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, the quaternary ammonium group can interact with negatively charged components of the cell membrane, further enhancing its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with antimicrobial properties.

    Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.

    Tetramethylammonium Iodide: A simpler quaternary ammonium salt used in various chemical reactions.

Uniqueness

2-(Diphenylamino)-N,N,N-trimethylethan-1-aminium iodide is unique due to the presence of the diphenylamino group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to interact with aromatic systems and increases its solubility in organic solvents, making it more versatile in various applications.

Properties

CAS No.

20763-37-5

Molecular Formula

C17H23IN2

Molecular Weight

382.28 g/mol

IUPAC Name

trimethyl-[2-(N-phenylanilino)ethyl]azanium;iodide

InChI

InChI=1S/C17H23N2.HI/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13H,14-15H2,1-3H3;1H/q+1;/p-1

InChI Key

BRJNXXVJDOIOJW-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCN(C1=CC=CC=C1)C2=CC=CC=C2.[I-]

Origin of Product

United States

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